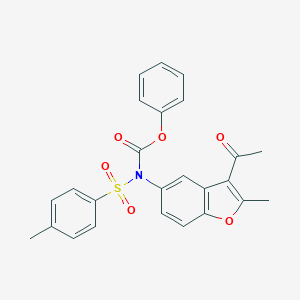

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate is a chemical compound with the molecular formula C25H21NO6S and a molecular weight of 463.5g/mol . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of carbamates, such as Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate, involves various methods. One common method is carbamoylation, which involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst . N-substituted carbamoyl chlorides can also be formed in situ and subsequently reacted with substituted phenols .Molecular Structure Analysis

The molecular structure of Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate is represented by the molecular formula C25H21NO6S .Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives, including our compound of interest, have demonstrated promising anti-tumor properties. These compounds interfere with cancer cell growth, inhibit angiogenesis, and induce apoptosis. Researchers are investigating their potential as targeted therapies for various cancers, such as breast, lung, and colon cancer .

Antibacterial Applications

The antibacterial activity of benzofuran derivatives is noteworthy. Our compound may exhibit inhibitory effects against bacterial pathogens. Researchers are exploring its potential as an alternative to existing antibiotics, especially in the face of antibiotic resistance .

Antioxidant Properties

Benzofuran compounds often possess antioxidant properties, protecting cells from oxidative stress. Our compound could contribute to scavenging free radicals and reducing oxidative damage. Such properties are relevant in preventing age-related diseases and promoting overall health .

Anti-Viral Potential

In the context of viral infections, benzofuran derivatives have shown promise. Our compound might have anti-hepatitis C virus (HCV) activity. Researchers are investigating its effectiveness as a therapeutic agent for HCV, which affects millions of people worldwide .

Anticancer Agents

Novel scaffold compounds derived from benzofuran have been developed as anticancer agents. These compounds disrupt cancer cell proliferation, induce apoptosis, and inhibit tumor growth. Our compound’s unique structure may contribute to its efficacy in this field .

Synthetic Methods

Recent advancements in constructing benzofuran rings have expanded the synthetic toolbox. Researchers have discovered innovative methods, such as free radical cyclization cascades and proton quantum tunneling, to create complex benzofuran derivatives. These synthetic routes enable the preparation of challenging polycyclic benzofuran compounds .

properties

IUPAC Name |

phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylphenyl)sulfonylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6S/c1-16-9-12-21(13-10-16)33(29,30)26(25(28)32-20-7-5-4-6-8-20)19-11-14-23-22(15-19)24(17(2)27)18(3)31-23/h4-15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWSVHJMGUFDNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407367.png)

![(4-Bromophenyl)[9-chloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B407368.png)

![9-Bromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407370.png)

![9-Bromo-5-(4-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407371.png)

![9-Chloro-2,5-bis(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407372.png)

![(9-Chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(4-methylphenyl)methanone](/img/structure/B407374.png)

![9-Bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5-spiro-1'-cyclohexane](/img/structure/B407375.png)

![[9-Bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone](/img/structure/B407376.png)

![4-Chloro-2-[9-chloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B407379.png)

![9-Bromo-2,5-bis(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407381.png)

![2-(4-Methylphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407384.png)

![9-Chloro-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407385.png)

![9-Bromo-5-isopropyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407388.png)

![[9-Bromo-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone](/img/structure/B407390.png)